molecular formula C56H74O10 B12910721 Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 765954-09-4

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate

Cat. No.: B12910721
CAS No.: 765954-09-4
M. Wt: 907.2 g/mol
InChI Key: RVVFZYGNWJAYMD-UHFFFAOYSA-N
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Description

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecyloxy groups attached to benzoyl moieties, which are further linked to phenyl rings and adipate groups. The molecular structure of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate allows it to exhibit specific chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-(dodecyloxy)benzoic acid with 4-hydroxybenzoyl chloride, followed by the reaction with adipic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at the benzoyl or phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its functional groups. The dodecyloxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. The adipate moiety provides flexibility to the molecule, allowing it to adapt to different environments and interact with various pathways.

Comparison with Similar Compounds

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate can be compared with similar compounds such as:

Properties

CAS No.

765954-09-4

Molecular Formula

C56H74O10

Molecular Weight

907.2 g/mol

IUPAC Name

bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate

InChI

InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3

InChI Key

RVVFZYGNWJAYMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC

Origin of Product

United States

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